molecular formula C9H16ClNO B14883233 7-Azaspiro[4.5]decan-1-one hydrochloride

7-Azaspiro[4.5]decan-1-one hydrochloride

Cat. No.: B14883233
M. Wt: 189.68 g/mol
InChI Key: HMTLEKAUORDBFN-UHFFFAOYSA-N
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Description

7-Azaspiro[4.5]decan-1-one hydrochloride is a bicyclic organic compound featuring a spirocyclic structure where a nitrogen atom bridges two fused rings (a five-membered and a four-membered ring). The ketone group at position 1 and the hydrochloride salt enhance its solubility and stability, making it a valuable intermediate in medicinal chemistry and drug discovery. Its synthesis often involves multi-step reactions, including oxidation, cyclization, and functional group transformations, as demonstrated in the conversion of N-Benzyl-7-azaspiro[4.5]decan-1-one (14) to nitriles (15a/b) and carboxylic acids (16a/b) via Swern oxidation and cyanide substitution .

Properties

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

7-azaspiro[4.5]decan-4-one;hydrochloride

InChI

InChI=1S/C9H15NO.ClH/c11-8-3-1-4-9(8)5-2-6-10-7-9;/h10H,1-7H2;1H

InChI Key

HMTLEKAUORDBFN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2(C1)CCCNC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Azaspiro[4.5]decan-1-one hydrochloride typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of 7-Azaspiro[4.5]decan-1-one hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 7-Azaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-Azaspiro[4.5]decan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a tool for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 7-Azaspiro[4.5]decan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

8-Amino-1-azaspiro[4.5]decan-2-one Hydrochloride

  • Molecular Formula : C₉H₁₇ClN₂O
  • This modification is critical for targeting receptors like GABA analogs .
  • Synthesis : Derived from reductive amination or hydrolysis of nitriles (e.g., 15a/b), followed by HCl salt formation .

6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one Hydrochloride

  • Molecular Formula: C₁₀H₁₇NO₂·HCl
  • Key Features : Incorporation of an oxygen atom (2-oxa) and methyl groups at positions 6 and 7 alters ring strain and lipophilicity. Such derivatives are explored for improved metabolic stability .

2,8-Diazaspiro[4.5]decan-1-one Hydrochloride

  • Molecular Formula : C₈H₁₃ClN₂O
  • This compound is used in metal-catalyzed reactions or as a ligand .

Physicochemical Properties and Similarity Scores

A computational analysis of structural similarity (using Tanimoto coefficients) highlights:

Compound Similarity Score Key Structural Differences
7-Azaspiro[4.5]decane Hydrochloride 0.95 Lacks ketone group at position 1
6-Azaspiro[2.5]octane Hydrochloride 0.68 Smaller spiro system (2.5 vs. 4.5)
2-Oxa-7-azaspiro[4.5]decane Hydrochloride 0.80 Oxygen substitution at position 2
8-Azaspiro[4.5]decane-7,9-dione 0.66 Two ketone groups (positions 7 and 9)

Source : Similarity data from computational databases .

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